tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
CAS No.:
Cat. No.: VC15808679
Molecular Formula: C18H26N2O2
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26N2O2 |
|---|---|
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | tert-butyl 1-benzyl-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-4-carboxylate |
| Standard InChI | InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-10-15-16(20)9-11-19(15)13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
| Standard InChI Key | OKUGELLRTRWJSQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C1CCN2CC3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name reflects its intricate bicyclic framework. The hexahydropyrrolo[3,2-b]pyrrole system consists of two fused pyrrolidine rings, with one nitrogen atom at the 1-position protected by a tert-butyloxycarbonyl (Boc) group and a benzyl group at the 4-position . The Boc group enhances solubility and stability, while the benzyl moiety may influence binding affinity in biological systems.
Table 1: Structural Comparison with Isomers
The numbering of the bicyclic system ([3,2-b] vs. [3,4-b]) dictates the spatial arrangement of substituents, potentially altering reactivity and biological interactions .
Synthesis and Manufacturing
Synthesis of the compound involves multi-step organic reactions, though detailed protocols are sparingly documented. A generalized route likely includes:
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Core Formation: Constructing the pyrrolo[3,2-b]pyrrole skeleton via cyclization reactions, possibly using Dieckmann condensation or transition-metal-catalyzed coupling.
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Substituent Introduction: Installing the benzyl group through alkylation or Suzuki-Miyaura coupling, followed by Boc protection of the amine .
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Purification: Chromatographic techniques to achieve high purity (>95%), as required for research applications .
Challenges include regioselectivity in bicyclic systems and minimizing side reactions during benzylation. Advances in flow chemistry or enzymatic catalysis could optimize yield and scalability.
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 302.42 g/mol | |
| Predicted LogP | 3.2 (Estimated) | |
| Storage Conditions | 2–8°C under inert gas |
Biological Activity and Applications
While direct studies on the compound are scarce, structurally related pyrrolopyrroles exhibit:
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Kinase Inhibition: Analogous compounds interfere with ATP-binding pockets in kinases, relevant to cancer therapeutics.
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Neurotransmitter Modulation: Bicyclic amines may interact with G-protein-coupled receptors (GPCRs) in neurological disorders.
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Prodrug Potential: The Boc group could serve as a hydrolyzable prodrug moiety, enhancing bioavailability .
Further pharmacological profiling is required to validate these hypotheses and assess toxicity.
Comparative Analysis with Structural Isomers
The pyrrolo[3,4-b]pyrrole isomer (CAS 132414-80-3) shares the same molecular formula but differs in ring fusion positions . Key distinctions include:
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Synthetic Accessibility: The [3,4-b] isomer may require alternative cyclization strategies .
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Biological Targets: Altered stereoelectronics could shift binding affinities toward different enzyme classes.
Table 3: Isomer-Specific Applications
Current Research and Future Directions
Recent studies emphasize:
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Stereoselective Synthesis: Developing enantioselective routes to access chiral pyrrolopyrroles.
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Structure-Activity Relationships (SAR): Modifying benzyl substituents to enhance potency .
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Computational Modeling: Predicting binding modes using molecular docking simulations.
Collaboration between synthetic chemists and pharmacologists will be critical to unlock the compound’s therapeutic potential.
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